![molecular formula C10H8BrFO3 B2638091 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 49780-08-7](/img/structure/B2638091.png)
3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid
Overview
Description
3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid, also known as 3-bromo-4-F-4-oxobutanoic acid, is an organofluorine compound with a wide range of applications in the field of scientific research. This compound is a carboxylic acid and is commonly used in laboratory experiments. It has been found to have many biochemical and physiological effects, and is used in a variety of research applications.
Scientific Research Applications
Molecular Structure and Synthesis
The compound 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid is closely related to various compounds studied for their molecular structures and synthetic routes. One such compound, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), was efficiently synthesized and its structure confirmed by SC-XRD, showing two crystallographically different molecules in the unit. Strong hydrogen bonding stabilizes the crystal packing, with DFT calculations demonstrating high stability of the BFAOB crystal compound (Ashfaq et al., 2021). Another related study on 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid highlighted the crystal structure and hydrogen bonding forming a two-dimensional network (Nayak et al., 2013).
Reaction and Synthesis Applications
Ethyl 4-bromo-3-oxobutanoate's reaction with benzene in the presence of aluminum chloride resulted in various compounds, demonstrating its utility in synthetic chemistry (Kato & Kimura, 1979). Additionally, the synthesis of new surfactants and their properties, including 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, revealed unusual large-diameter premicellar aggregation, underscoring the compound's potential in surfactant chemistry (Chen, Hu, & Fu, 2013).
Antioxidant and Biological Activities
Nitrogen-containing bromophenols derived from marine red algae, including compounds structurally similar to 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid, have shown potent scavenging activity against DPPH radicals. These findings indicate the potential application of such compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
properties
IUPAC Name |
3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGDYWJCWEYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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